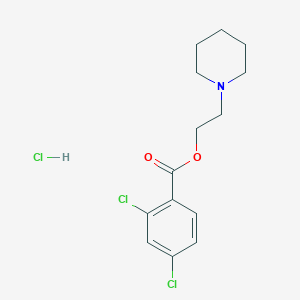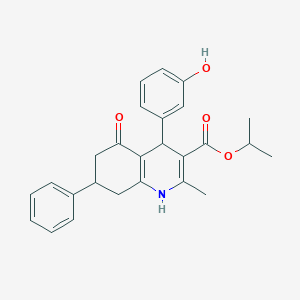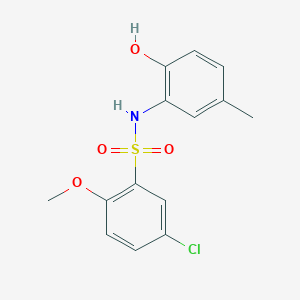![molecular formula C23H32N2O B5009026 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating neuronal functions. MPPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Mechanism of Action
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activation of mGluR5, this compound can modulate various intracellular signaling pathways and alter neuronal excitability and synaptic plasticity. This can lead to a wide range of physiological and behavioral effects, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of neurotrophic factors. These effects are thought to underlie the various behavioral effects of this compound, including its effects on learning and memory, addiction, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine in scientific research is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or ion channels. However, one of the limitations of using this compound is its relatively low potency and limited brain penetration, which can make it difficult to achieve effective doses in vivo.
Future Directions
There are several future directions for research on 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine and mGluR5. One direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as schizophrenia, autism, and epilepsy. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, there is a need to better understand the complex signaling pathways and physiological functions of mGluR5 in the brain, which could lead to new insights into the mechanisms of brain function and dysfunction.
Synthesis Methods
The synthesis of 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine involves several steps, including the preparation of 1-methylpiperazine, 4-(1-methyl-1-phenylethyl)phenol, and 3-bromo-1-(4-(1-methyl-1-phenylethyl)phenoxy)propane, followed by the coupling of these compounds to form this compound. The overall yield of this compound synthesis is typically around 20-30%.
Scientific Research Applications
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance the extinction of drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-23(2,20-8-5-4-6-9-20)21-10-12-22(13-11-21)26-19-7-14-25-17-15-24(3)16-18-25/h4-6,8-13H,7,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUVZSWIHAFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)


![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)